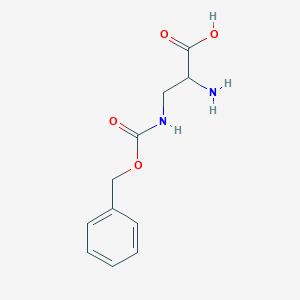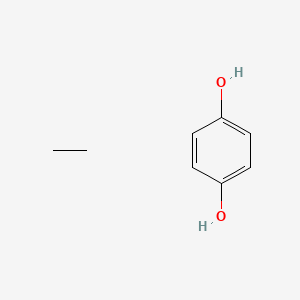
Hydroquinone ethane
説明
Hydroquinone ethane is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Selective Enclathration in Gas Mixtures
Hydroquinone is known for forming clathrate compounds with gases. Research shows it exhibits highly selective enclathration of ethylene (C2H4) over ethane (C2H6), acting as a molecular sieve due to guest–host interactions and molecular size. This property is significant for gas storage and separation processes (Lee, Kang, & Yoon, 2014).
2. Nanoparticle Synthesis
Hydroquinone has been used as a reducing agent to create silver nanocolloids, demonstrating selectivity in initiating particle growth. It can sustain particle growth in the presence of pre-existing metallic clusters, similar to its role in photographic systems (Gentry, Fredericks, & Krchnavek, 2009).
3. Electrochemical Probing
Research utilizing hydroquinone as an electroactive probe in studying modified electrodes has been conducted. For example, hydroquinone's behavior on beta-cyclodextrin modified poly(N-acetylaniline) electrodes offers insights into electrochemical properties and potential applications in sensors and batteries (Zheng et al., 2002).
4. Antioxidant Behavior
Hydroquinone's reactions with peroxyl radicals forming 1,4-semiquinone radicals have been studied for their antioxidant behavior. This reaction varies significantly depending on ring-substitution and conditions, providing insights into its variable antioxidant properties (Valgimigli et al., 2008).
5. Energy Storage Enhancements
Studies have explored the use of hydroquinone as a multielectron organic redox molecule in flowable electrodes for electrochemical capacitors. This research aims to enhance energy storage capacities, demonstrating significant improvements in capacitance (Boota, Hatzell, Kumbur, & Gogotsi, 2015).
6. Photocatalytic Applications
Hydroquinone has been utilized in the solar photochemical oxidation of alcohols. Its role as a catalyst in converting alcohols to carbonyl compounds under specific conditions highlights potential applications in green chemistry and environmental sustainability (Mitchell & Moody, 2014).
7. Electrochemical Sensing
Research has developed hydroquinone-based sensors for various applications, such as pharmaceutical and cosmetic industry monitoring. For instance, polyaniline–Fe2O3–reduced graphene oxide composites were used to construct sensitive hydroquinone sensors, indicating broad applicability in analytical chemistry (Radhakrishnan et al., 2015).
特性
IUPAC Name |
benzene-1,4-diol;ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2.C2H6/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUUFXFRMUUYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.C1=CC(=CC=C1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
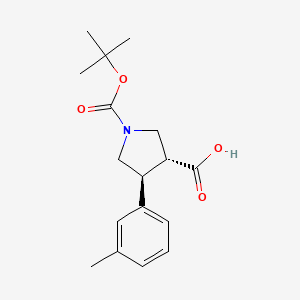

![[2,2'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B7856282.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-1,5-diium;dichloride](/img/structure/B7856289.png)
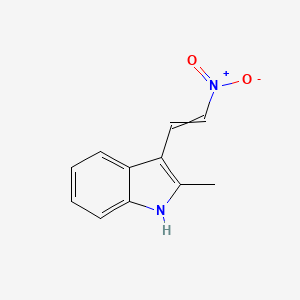
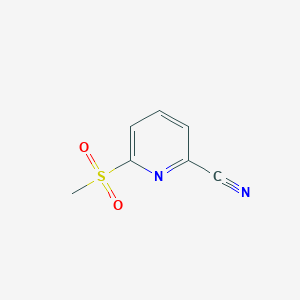
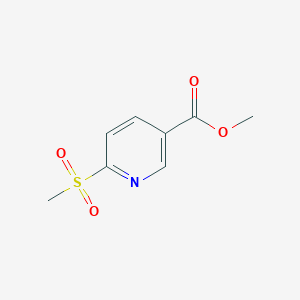
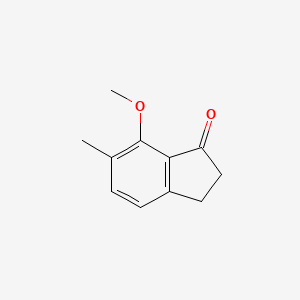
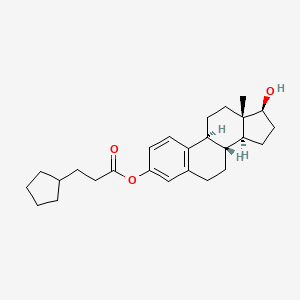
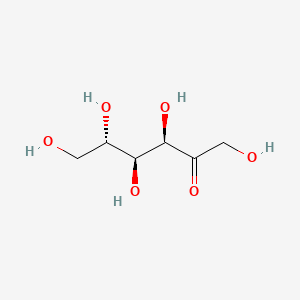
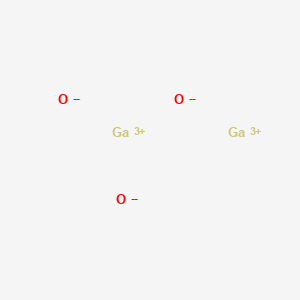

![4-[(3-Chlorophenyl)methyl]-6,7-dimethoxyquinazoline](/img/structure/B7856357.png)
